2-Methyl-6-nitroanisole
Overview
Description
2-Methyl-6-nitroanisole, also known as 2-methoxy-1-methyl-3-nitrobenzene, is an organic compound with the molecular formula C8H9NO3. It is a nitroaromatic compound characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroanisole typically involves the nitration of 2-methoxytoluene (anisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of nitrating agents such as bismuth subnitrate and thionyl chloride in dichloromethane has been explored for selective nitration of aromatic compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen in the presence of catalysts or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position relative to itself.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) can be used for bromination.
Major Products:
Reduction: The major product of the reduction reaction is 2-methoxy-1-methyl-3-aminobenzene.
Substitution: Bromination yields 2-methoxy-1-methyl-3-nitro-5-bromobenzene.
Scientific Research Applications
2-Methyl-6-nitroanisole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitroanisole primarily involves its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with molecular targets, leading to various biological effects. The pathways involved include the formation of amines, which can further participate in biochemical reactions.
Comparison with Similar Compounds
2-Methyl-4-nitroanisole: Similar in structure but with the nitro group at the 4-position.
2-Methyl-5-nitroanisole: Similar in structure but with the nitro group at the 5-position.
2-Methyl-3-nitroanisole: Similar in structure but with the nitro group at the 3-position.
Uniqueness: 2-Methyl-6-nitroanisole is unique due to the specific positioning of the nitro and methoxy groups, which influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
2-methoxy-1-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSBJPCSPDPAQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304852 | |
Record name | 2-METHYL-6-NITROANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18102-29-9 | |
Record name | 18102-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-METHYL-6-NITROANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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